molecular formula C12H8N2OS B505007 2-(thiophen-2-yl)quinazolin-4(3H)-one CAS No. 26059-85-8

2-(thiophen-2-yl)quinazolin-4(3H)-one

Cat. No. B505007
CAS RN: 26059-85-8
M. Wt: 228.27g/mol
InChI Key: SVVNZCGMBNAQFW-UHFFFAOYSA-N
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Description

“2-(thiophen-2-yl)quinazolin-4(3H)-one” is a type of quinazolinone, which is a class of organic compounds characterized by a benzene ring fused to a 2-pyrimidinone ring . Quinazolinones are ubiquitous in various biologically active natural products, synthetic compounds, pharmaceutical drugs, agrochemicals, and veterinary products .


Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones, including “2-(thiophen-2-yl)quinazolin-4(3H)-one”, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “2-(thiophen-2-yl)quinazolin-4(3H)-one” includes a benzene ring fused with a 2-pyrimidinone ring . The structure is named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H,3H)-one, respectively .


Chemical Reactions Analysis

The key photophysical properties of these compounds have been studied by UV/Vis absorption and fluorescence spectroscopy in solvents of different polarity (toluene and MeCN) . 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones show fluorescence in the blue-green region in toluene solution with quantum yields up to 89% .

Scientific Research Applications

  • H1-Antihistaminic Agents : Novel derivatives of 2-(thiophen-2-yl)quinazolin-4(3H)-one have been synthesized and tested for in vivo H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some derivatives exhibiting less sedation compared to standard drugs like chlorpheniramine maleate. This suggests their potential as new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

  • Photophysical Properties : The photophysical properties of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones have been studied, showing fluorescence in the blue-green region. Their properties are influenced by the solvent polarity and the nature of the electron-donating fragment, which is crucial for applications in fluorescent materials and molecular electronics (Moshkina et al., 2022).

  • Antibacterial and Anti-Tubercular Agents : Some derivatives of 2-(thiophen-2-yl)quinazolin-4(3H)-one have shown antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. Docking studies indicate their interaction with vital proteins in the bacteria (Nagaladinne et al., 2020).

  • Corrosion Inhibition : Quinazolin-4(3H)-one derivatives, including those with the thiophen-2-yl group, have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the formation of a protective inhibitor film on the metal surface, demonstrating their potential in corrosion protection applications (Zhang et al., 2016).

  • Cancer Treatment : Derivatives of 2-(thiophen-2-yl)quinazolin-4(3H)-one have been explored for their anti-acute myeloid leukemia (AML) activities. Some compounds have shown significant in vitro and in vivo activity against AML, highlighting their potential as anticancer agents (Li et al., 2012).

properties

IUPAC Name

2-thiophen-2-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNZCGMBNAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300273
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one

CAS RN

26059-85-8
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26059-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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